molecular formula C14H14ClN5O2 B11035157 N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B11035157
M. Wt: 319.74 g/mol
InChI Key: YHPQBGXLHUSDFB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring and a triazolopyrimidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrimidinone core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the chloro-methylphenyl group: This can be done through nucleophilic substitution reactions using chloro-methylphenyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxides in alcohol solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide stands out due to its unique triazolopyrimidinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C14H14ClN5O2/c1-8-2-3-10(5-11(8)15)18-12(21)4-9-6-20-14(16-7-17-20)19-13(9)22/h2-3,5,7,9H,4,6H2,1H3,(H,18,21)(H,16,17,19,22)

InChI Key

YHPQBGXLHUSDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O)Cl

Origin of Product

United States

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